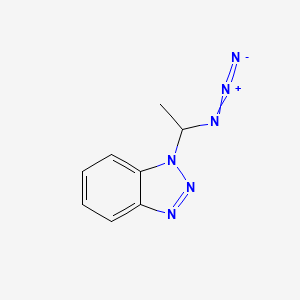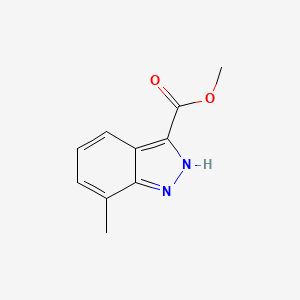![molecular formula C13H11Cl2N3O2S B3006050 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097896-34-7](/img/structure/B3006050.png)
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole" is a derivative that falls under the category of thiadiazole compounds. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are known for their wide range of biological activities, including antimicrobial, analgesic, anticonvulsant, antitubercular, and anticancer properties . The presence of a pyridine moiety in thiadiazole derivatives is often associated with improved biological or physiological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of various starting materials such as hydrazonoyl halides, α-haloketones, and carboxylic acids with appropriate reagents to form the desired thiadiazole core . For instance, the starting compound 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea was prepared and reacted with hydrazonoyl halides to afford 3-aryl-5-substituted 1,3,4-thiadiazoles . Similarly, the treatment of 4-pyridinecarboxylic acid hydrazide with base and carbon disulfide followed by cyclization with hydrazine hydrate led to the formation of triazolo[3,4-b]-1,3,4-thiadiazoles .
Molecular Structure Analysis
The molecular structures of the synthesized thiadiazole derivatives are confirmed using spectral data such as infrared spectra, 1H-NMR, and mass spectrometry . For example, signals near 1600 cm^-1 in the infrared spectra and δ 8.8 in the 1H-NMR spectra indicated the presence of the pyridine moiety in the compounds . The X-ray diffraction (XRD) technique is also employed to elucidate the structures of certain thiadiazole derivatives .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclization and rearrangement. For instance, 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones can be prepared by reacting N-alkyl (or aryl) pyridine carboxamide oximes with thiophosgene, followed by a rearrangement catalyzed by metallic copper to yield 1,2,4-thiadiazole-5(4H)-ones . Additionally, the electrochemical reduction of certain thiadiazole derivatives can lead to the formation of stable radical anions .
Physical and Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. For example, the electron-accepting ability of thiadiazolo[3,4-c]pyridine derivatives makes them suitable for use in electrochromic polymers with low bandgaps, which are important for applications in fast-switching electrochromic devices . The physical properties such as coloration efficiency, optical memory, and switching time are critical for these applications . The antimycobacterial activity of thiadiazole derivatives is another important chemical property, with some compounds showing activity against strains of Mycobacterium tuberculosis and Mycobacterium avium .
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the primary scientific research applications of compounds similar to 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is in the field of cancer research. Studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit significant anticancer activities. For instance, a study by Abouzied et al. (2022) found that some 1,3,4-thiadiazole derivatives showed remarkable activity against human colon and hepatocellular carcinoma cell lines, exceeding the efficacy of reference drugs in vitro (Abouzied et al., 2022).
Antimicrobial and Antifungal Applications
Compounds containing 1,3,4-thiadiazole have also shown promise in antimicrobial and antifungal applications. Swapna et al. (2013) synthesized a new class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, demonstrating notable antibacterial and antifungal activities (Swapna et al., 2013).
Antitubercular and Anti Fungal Activity
Further expanding on antimicrobial applications, Syed et al. (2013) reported on the synthesis of 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4]thiadiazole derivatives, which displayed significant antitubercular and antifungal activity (Syed et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives have been synthesized to modify the pharmacokinetic profiles of various drug candidates .
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-8-1-2-10(11(15)5-8)13(19)18-4-3-9(7-18)20-12-6-16-21-17-12/h1-2,5-6,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQIBISUYZHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)

![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)



![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)
![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)